N~1~-(4-chloro-2,5-dimethoxyphenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide
Overview
Description
N~1~-(4-chloro-2,5-dimethoxyphenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide, commonly known as CM156, is a novel compound with potential therapeutic applications. It is a selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism.
Mechanism of Action
CM156 selectively inhibits N~1~-(4-chloro-2,5-dimethoxyphenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide by binding to the FKBP12-rapamycin-binding (FRB) domain of this compound, which is required for its activation. This binding prevents the recruitment of this compound to the lysosomal membrane, where it is activated by the small GTPase Rheb. As a result, this compound activity is inhibited, leading to the downstream effects of CM156 on cell growth, autophagy, and metabolism.
Biochemical and Physiological Effects:
CM156 has been shown to inhibit cell growth and proliferation in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to induce autophagy, a process by which cells degrade and recycle their own components, in cancer cells. In addition, CM156 has been shown to modulate metabolism, reducing glucose uptake and glycolysis in cancer cells. These effects make it a promising candidate for cancer therapy.
CM156 has also been shown to improve glucose homeostasis and insulin sensitivity in diabetic mice. It does this by reducing hepatic gluconeogenesis and increasing glucose uptake in skeletal muscle and adipose tissue. These effects make it a potential treatment for diabetes.
In a mouse model of Alzheimer's disease, CM156 has been shown to improve cognitive function and reduce neuroinflammation. It does this by reducing the expression of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines in the brain. These effects suggest its potential as a treatment for neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of CM156 is its selectivity for N~1~-(4-chloro-2,5-dimethoxyphenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide, which allows for the specific modulation of this compound activity without affecting other signaling pathways. This selectivity also reduces the potential for off-target effects and toxicity.
One limitation of CM156 is its relatively low potency, which may limit its efficacy in vivo. Additionally, its pharmacokinetic properties, such as its solubility and bioavailability, may need to be optimized for therapeutic use.
Future Directions
For CM156 include optimizing its pharmacokinetic properties, such as its solubility and bioavailability, for therapeutic use. Additionally, further studies are needed to evaluate its efficacy in vivo, particularly in animal models of cancer, diabetes, and neurodegenerative disorders. Further studies are also needed to investigate its potential side effects and toxicity. Finally, the development of more potent and selective inhibitors of N~1~-(4-chloro-2,5-dimethoxyphenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide may provide additional therapeutic options for the treatment of various diseases.
Scientific Research Applications
CM156 has potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. As a selective inhibitor of N~1~-(4-chloro-2,5-dimethoxyphenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide, it can inhibit cell growth and proliferation, induce autophagy, and modulate metabolism. These effects make it a promising candidate for cancer therapy, as cancer cells are characterized by uncontrolled growth and metabolism. CM156 has also been shown to improve glucose homeostasis and insulin sensitivity in diabetic mice, making it a potential treatment for diabetes. Additionally, CM156 has been shown to improve cognitive function and reduce neuroinflammation in a mouse model of Alzheimer's disease, suggesting its potential as a treatment for neurodegenerative disorders.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-[cyclohexyl(methyl)amino]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3/c1-20(12-7-5-4-6-8-12)11-17(21)19-14-10-15(22-2)13(18)9-16(14)23-3/h9-10,12H,4-8,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDADYOQOPRPDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1OC)Cl)OC)C2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.